molecular formula C10H9N5S2 B1344475 5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 1030430-84-2

5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol

Cat. No. B1344475
M. Wt: 263.3 g/mol
InChI Key: PELKWLYOMVXBFG-UHFFFAOYSA-N
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Description

5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol (ATMPT) is a novel triazole-thiol compound that has recently been discovered to have potential applications in scientific research. ATMPT is a small molecule that has both a thiol group and a triazole ring, which makes it an interesting and versatile compound for further study. ATMPT has been shown to be able to interact with a variety of proteins and enzymes, making it a promising tool for research in various fields.

Scientific Research Applications

Antimicrobial Activities

Compounds derived from 1,2,4-triazoles have demonstrated significant antimicrobial activities. For instance, derivatives synthesized from reactions involving 1,2,4-triazole-3-thiols have shown promising results against a variety of microbial strains. These antimicrobial activities suggest potential applications in the development of new antibiotics or disinfectants. The ability of these compounds to act against both Gram-positive and Gram-negative bacteria, as well as their moderate to good activity profiles, highlights their relevance in addressing antibiotic resistance challenges (Bayrak et al., 2009), (Karpun et al., 2021).

Corrosion Inhibition

Research has also explored the use of 1,2,4-triazole derivatives as corrosion inhibitors, particularly for protecting metal surfaces in acidic environments. Schiff's bases of pyridyl substituted triazoles, for example, have been identified as effective corrosion inhibitors for mild steel in hydrochloric acid solutions. The study's findings on the high inhibition performance and the adherence to the Langmuir adsorption isotherm provide valuable insights into the protective mechanisms at play and suggest potential industrial applications in metal preservation (Ansari et al., 2014).

Anticancer Properties

Some 1,2,4-triazole derivatives have exhibited anticancer activities in vitro. The synthesis of compounds incorporating the 1,2,4-triazole moiety and their evaluation against various cancer cell lines have shown promising cytotoxic effects. This suggests a potential for these compounds to be developed into anticancer agents, contributing to the ongoing search for more effective and selective cancer treatments (Abdo & Kamel, 2015).

Anti-inflammatory and Analgesic Activities

The anti-inflammatory and analgesic properties of certain 1,2,4-triazole derivatives have been investigated, revealing their potential in the treatment of inflammatory conditions and pain management. The synthesis of Schiff bases containing pyrazole moieties and their subsequent evaluation for analgesic and antioxidant activities highlight the therapeutic potential of these compounds (Karrouchi et al., 2016).

properties

IUPAC Name

3-(3-aminothieno[2,3-b]pyridin-2-yl)-4-methyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N5S2/c1-15-8(13-14-10(15)16)7-6(11)5-3-2-4-12-9(5)17-7/h2-4H,11H2,1H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PELKWLYOMVXBFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=S)C2=C(C3=C(S2)N=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol

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